molecular formula C19H27N5O2 B2828751 4-butoxy-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921503-03-9

4-butoxy-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2828751
CAS No.: 921503-03-9
M. Wt: 357.458
InChI Key: JQWSLHIUUTZHNV-UHFFFAOYSA-N
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Description

4-butoxy-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is a synthetic chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery research. Its molecular architecture incorporates a benzamide group linked to a 1-cyclohexyl-1H-tetrazole unit, a combination that presents a versatile platform for the development of novel bioactive compounds. The 1H-tetrazole ring is a well-characterized pharmacophore, widely used as a bioisostere for carboxylic acids or other planar heterocycles, which can markedly improve a molecule's pharmacokinetic properties, metabolic stability, and binding affinity to biological targets . Researchers can leverage this compound as a critical precursor or building block in the design and synthesis of new chemical entities. Its potential research applications include screening for modulator activity against various enzymes and receptors, investigating structure-activity relationships (SAR) in lead optimization campaigns, and exploring new chemical spaces in libraries. The structural features of this compound suggest potential for interaction with diverse biological systems, making it a valuable tool for probing complex biochemical pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-butoxy-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-2-3-13-26-17-11-9-15(10-12-17)19(25)20-14-18-21-22-23-24(18)16-7-5-4-6-8-16/h9-12,16H,2-8,13-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWSLHIUUTZHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine.

    Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction, where a butyl halide reacts with a phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

  • Core Structure: The target compound and most analogs retain a benzamide backbone, except for and , which incorporate benzimidazole rings.
  • Substituents :
    • The 4-butoxy group in the target compound increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy in ) or electronegative substituents (e.g., 3,5-dichloro in ).
    • Cyclohexyl vs. tert-butylcyclohexyl : Compounds and feature bulkier tert-butylcyclohexyl groups, which may enhance metabolic stability but reduce conformational flexibility compared to the target’s cyclohexyl group.
    • Tetrazole Linkage : All compounds include a tetrazole moiety, but its position varies (e.g., N-linked in the target vs. C-linked in ), affecting electronic properties and solubility .

Physicochemical Properties:

  • Color : Compound 5e is reported as yellowish-white , suggesting crystallinity or specific electronic transitions. The target compound’s color is unspecified but may vary based on purity.
  • Lipophilicity : The 4-butoxy group (logP ~3.5–4.0) in the target compound likely confers higher membrane permeability than analogs with polar substituents (e.g., dichloro in 5e , logP ~2.8).
  • Solubility : Tetrazole and amide groups enhance aqueous solubility, but bulky cyclohexyl/tert-butyl groups in and may reduce it compared to the target .

Q & A

Q. What are the optimal synthetic routes for 4-butoxy-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole core. For example, tetrazole derivatives can be synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. The benzamide moiety is introduced via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt). Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is used for isolation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of analytical techniques is employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, tetrazole C5 resonance at ~150 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 428.2452).
  • X-ray crystallography : Resolves crystal packing and stereochemistry, critical for studying intermolecular interactions .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and ethanol, but poorly in aqueous buffers (<1 mM). Surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) enhance solubility for biological assays.
  • Stability : Stable at −20°C for >6 months. Degrades at >40°C or in basic conditions (pH >9), forming hydrolysis byproducts (e.g., free tetrazole) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd_d) against target enzymes (e.g., kinases, proteases).
  • Kinetic studies : Determine inhibition constants (Ki_i) via Lineweaver-Burk plots under varying substrate concentrations.
  • Molecular docking : Compare binding poses with co-crystallized ligands to identify critical interactions (e.g., hydrogen bonds with tetrazole N2/N3) .

Q. How should contradictory data on biological activity be addressed (e.g., conflicting IC50_{50}50​ values)?

  • Validate assay conditions : Ensure consistent pH, temperature, and co-solvent concentrations.
  • Check purity : HPLC (≥95% purity) minimizes interference from impurities.
  • Cross-validate models : Compare results across cell lines (e.g., HEK293 vs. HeLa) and in vivo models to rule out cell-specific effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
  • Lipid nanoparticle encapsulation : Improves circulation half-life and tissue targeting.
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation at the butoxy chain) for structural refinement .

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